molecular formula C16H20N2O5 B042363 (4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione CAS No. 26909-45-5

(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione

Cat. No. B042363
CAS RN: 26909-45-5
M. Wt: 320.34 g/mol
InChI Key: SCZWYXWRDFDZPE-MYKCTVALSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like this compound often involves multi-step chemical reactions, strategic planning, and precise execution to ensure the desired structural framework and stereochemistry. Although specific details about the synthesis of this exact compound are scarce, studies on similar compounds provide insight into potential synthetic routes. For instance, the synthesis of related cage compounds and tricyclic systems usually involves steps like cyclization reactions, ring expansions, and selective functional group transformations (T. Chou & Jong‐Hsin Chiou, 1986; S. S. Tandon & C. R. Lucas, 2008) (Chou & Chiou, 1986) (Tandon & Lucas, 2008).

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their reactivity, stability, and interactions with other molecules. Crystallography studies, such as those conducted by Ganapathy et al. (2013), offer detailed insights into the molecular arrangement, bond lengths, and angles, which are essential for comprehending the compound's chemical behavior (Ganapathy et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving compounds of this complexity are influenced by their unique structural features. For example, the presence of multiple functional groups, such as hydroxymethyl and dimethoxy groups, opens pathways for various chemical transformations, including nucleophilic substitutions and electrophilic additions. The specific reactivity patterns of similar compounds have been explored in the context of cage compound synthesis and rearrangement reactions (T. Chou & Jong‐Hsin Chiou, 1986; A. P. Marchand et al., 1996) (Chou & Chiou, 1986) (Marchand et al., 1996).

Physical Properties Analysis

The physical properties of a compound, including melting point, boiling point, solubility, and crystal structure, are directly related to its molecular structure. These properties are critical for determining the compound's suitability for specific applications. Investigations into similar compounds' crystal and molecular structures provide valuable data that can be extrapolated to understand the physical properties of the compound (Ganapathy et al., 2013) (Ganapathy et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are pivotal for the compound's applications in synthesis and industrial processes. Detailed studies on related compounds, focusing on their synthesis, structural analysis, and reactivity, offer insights into the chemical properties that can be expected from (4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.0^2,7.0^4,6]trideca-1(9),11-diene-10,13-dione (T. Chou & Jong‐Hsin Chiou, 1986; S. S. Tandon & C. R. Lucas, 2008) (Chou & Chiou, 1986) (Tandon & Lucas, 2008).

Scientific Research Applications

Photochemical Rearrangement

The compound has been studied for its potential in photochemical rearrangement processes. Knott and Mellor (1972) explored the photochemical rearrangement of similar bicyclo compounds, providing insights into mechanistic aspects of these rearrangements, which could be relevant to understanding the behavior of the specified compound under photochemical conditions Knott & Mellor, 1972.

Formation of Oxygen-Bridged Heterocycles

The formation of oxygen-bridged heterocycles using compounds with structures analogous to the specified compound has been investigated. Svetlik, Tureček, and Hanuš (1988) studied the condensation of related compounds under the conditions of the Hantzsch synthesis, leading to the formation of various heterocycles Svetlik, Tureček, & Hanuš, 1988.

Schiff Base Derivatives

The compound's relevance in the formation of Schiff base derivatives has been explored. Nathan and Silver (1997) reported on a hydrated Schiff base derivative of a similar compound, contributing to the understanding of keto-amine tautomerism and crystallographic properties Nathan & Silver, 1997.

Synthesis of Cage Compounds

Research into the synthesis of cage compounds using structurally similar compounds has been conducted. Chou and Jong-Hsin Chiou (1986) detailed the synthesis of a complex cage compound from a tetracyclo precursor, highlighting the potential of these compounds in constructing intricate molecular architectures Chou & Jong-Hsin Chiou, 1986.

Intramolecular Diels-Alder Cycloadditions

The compound's role in intramolecular Diels-Alder cycloadditions has been a subject of study. Zezula, Hudlický, and Ghiviriga (2001) investigated cycloadditions involving similar compounds, demonstrating their utility in organic synthesis and potential applications in alkaloid synthesis Zezula, Hudlický, & Ghiviriga, 2001.

Synthesis of Novel Hydroxyquinones

The synthesis of novel hydroxyquinones using related compounds has been researched. Fariña, Paredes, and Stefani (1986) explored Diels-Alder reactions with naphthoquinone derivatives, leading to novel transcycloaddition reactions Fariña, Paredes, & Stefani, 1986.

Ring Contractions of Fused Cyclopropanes

Research on ring contractions of fused cyclopropanes, which could relate to the compound , has been conducted by Ashe (1969), enhancing the understanding of the synthesis of strained bicyclic hydrocarbons Ashe, 1969.

Synthesis of Bimanes

Kosower et al. (1990) investigated the synthesis of bimanes, which are related to the specified compound, exploring the dynamic properties of zero-bridged bimanes and their conversion processes Kosower et al., 1990.

Reactions with Hydrazines

Mellor, Pathirana, and Stibbard (1983) studied the reactions of similar bicyclic compounds with hydrazines, leading to the formation of tetra-azatetracyclo compounds, demonstrating the reactivity and potential applications in synthetic chemistry Mellor, Pathirana, & Stibbard, 1983.

Safety And Hazards

Mitomycin C is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is fatal if swallowed, in contact with skin, or if inhaled . It is also suspected of causing cancer . Therefore, it is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

properties

IUPAC Name

(4S,6S,7R,8S)-8-(hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5/c1-7-12(20)11-10(13(21)14(7)22-3)8(6-19)16(23-4)15-9(17(15)2)5-18(11)16/h8-9,15,19H,5-6H2,1-4H3/t8-,9+,15+,16-,17?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZWYXWRDFDZPE-MYKCTVALSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2CO)OC)N4C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2CO)OC)N4C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 13857046

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione
Reactant of Route 2
(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione
Reactant of Route 3
(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione
Reactant of Route 4
(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione
Reactant of Route 5
(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione
Reactant of Route 6
(4S,6S,7R,8S)-8-(Hydroxymethyl)-7,11-dimethoxy-5,12-dimethyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-10,13-dione

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